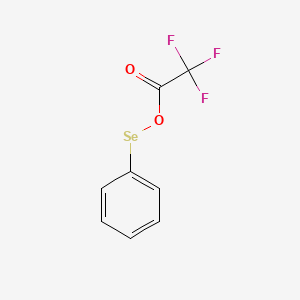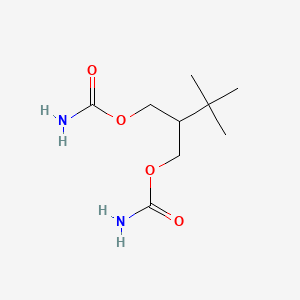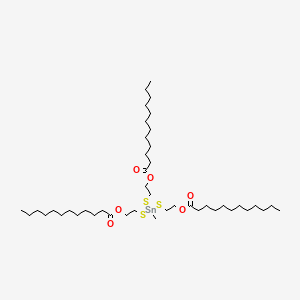
(Methylstannylidyne)tris(thioethylene) trilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylstannylidyne)tris(thioethylene) trilaurate is a complex organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a methylstannylidyne core bonded to three thioethylene groups, each of which is further esterified with lauric acid (dodecanoic acid). The unique structure of this compound imparts it with distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene) trilaurate typically involves the reaction of methylstannylidyne chloride with thioethylene and lauric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate stannylidyne-thioethylene complexes, which are subsequently esterified with lauric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Methylstannylidyne)tris(thioethylene) trilaurate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The thioethylene groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives and sulfoxides.
Reduction: Lower oxidation state tin compounds and thiols.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
(Methylstannylidyne)tris(thioethylene) trilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Employed as a stabilizer in the production of plastics and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of (Methylstannylidyne)tris(thioethylene) trilaurate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cell growth. Additionally, its organotin core can interact with nucleic acids, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Methylstannylidyne)tris(thioethylene) triacetate
- (Methylstannylidyne)tris(thioethylene) tripalmitate
- (Methylstannylidyne)tris(thioethylene) tristearate
Uniqueness
(Methylstannylidyne)tris(thioethylene) trilaurate is unique due to its specific esterification with lauric acid, which imparts it with distinct hydrophobic properties and reactivity. Compared to its analogs, this compound exhibits enhanced stability and solubility in organic solvents, making it particularly useful in industrial applications.
Eigenschaften
CAS-Nummer |
67859-62-5 |
|---|---|
Molekularformel |
C43H84O6S3Sn |
Molekulargewicht |
912.0 g/mol |
IUPAC-Name |
2-[bis(2-dodecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/3C14H28O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;/h3*17H,2-13H2,1H3;1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
JGMFHVKIJWPIOD-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)

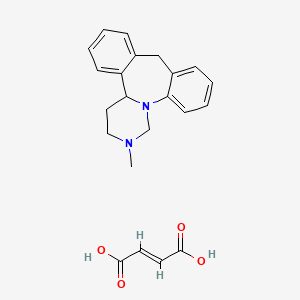
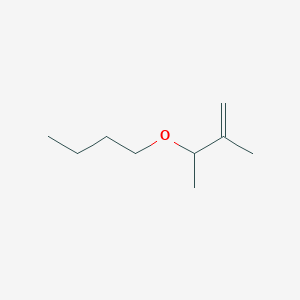
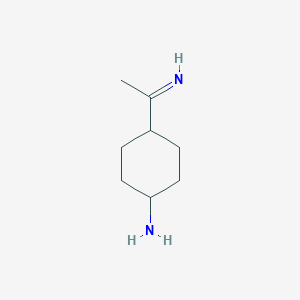
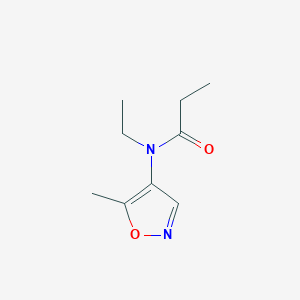
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
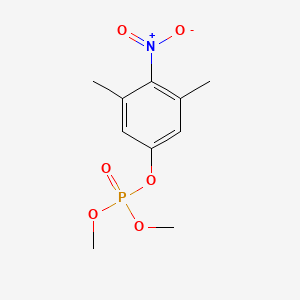
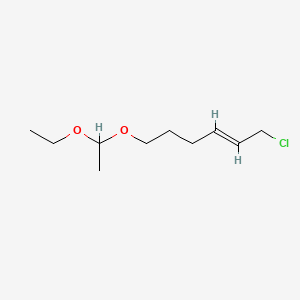
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
